molecular formula C18H20N4O2 B2827916 (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide CAS No. 865593-35-7

(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide

Cat. No.: B2827916
CAS No.: 865593-35-7
M. Wt: 324.384
InChI Key: IMGYKVTWSHKMIH-MHWRWJLKSA-N
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Description

(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide is a synthetic organic compound with a complex structure. It features a cyano group, a hydroxy-dimethylphenyl group, and an imidazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide typically involves multi-step organic reactions. One common route includes:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide or a similar reagent.

    Introduction of the hydroxy-dimethylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the imidazole ring: This can be done through nucleophilic substitution reactions where the imidazole ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The imidazole ring can participate in various substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic reagents such as sodium azide (NaN₃) or sodium hydride (NaH) can be used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(4-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide: Lacks the dimethyl groups on the phenyl ring.

    (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]prop-2-enamide: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

The presence of both the hydroxy-dimethylphenyl group and the imidazole ring in (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide makes it unique. These functional groups confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-8-15(9-14(2)17(13)23)10-16(11-19)18(24)21-4-3-6-22-7-5-20-12-22/h5,7-10,12,23H,3-4,6H2,1-2H3,(H,21,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGYKVTWSHKMIH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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